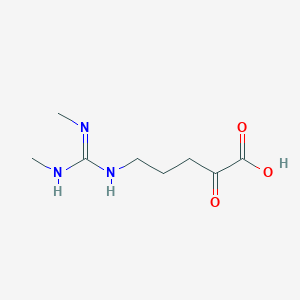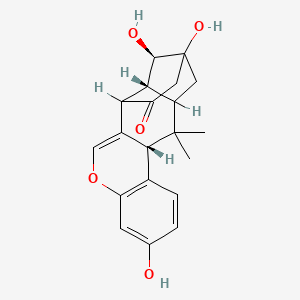![molecular formula C₁₂H₁₅ClN₂O B1145354 8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one CAS No. 1530925-20-2](/img/structure/B1145354.png)
8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one, commonly known as 8-CIPT, is a synthetic compound belonging to the class of benzodiazepines. It is a novel compound, and its structure and properties have been studied extensively in recent years. 8-CIPT has been examined for its potential applications in various scientific research fields, including drug design and development, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
8-CIPT has been investigated for its potential applications in various scientific research fields, such as drug design and development, pharmacology, and biochemistry. For example, 8-CIPT has been studied for its ability to interact with GABA receptors, and its potential use as a GABA receptor modulator. Additionally, 8-CIPT has been studied for its ability to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, and its potential use as an antidepressant. 8-CIPT has also been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, and its potential use as an anticholinesterase agent.
Mecanismo De Acción
The mechanism of action of 8-CIPT has not been fully elucidated. However, it is believed that 8-CIPT binds to GABA receptors, resulting in an increase in the concentration of GABA in the brain, which in turn leads to an increase in the activity of GABAergic neurons. Additionally, 8-CIPT has been found to inhibit the activity of monoamine oxidase, resulting in an increase in the concentrations of serotonin and norepinephrine in the brain, which may lead to an antidepressant effect. Additionally, 8-CIPT has been found to inhibit the activity of acetylcholinesterase, resulting in an increase in the concentration of acetylcholine in the brain, which may lead to an anticholinesterase effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-CIPT have not been fully elucidated. However, it is believed that 8-CIPT may have a sedative effect due to its ability to bind to GABA receptors and increase the concentration of GABA in the brain. Additionally, 8-CIPT may have an antidepressant effect due to its ability to inhibit monoamine oxidase and increase the concentrations of serotonin and norepinephrine in the brain. Additionally, 8-CIPT may have an anticholinesterase effect due to its ability to inhibit the activity of acetylcholinesterase and increase the concentration of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-CIPT in lab experiments include its ease of synthesis and its ability to interact with GABA receptors, monoamine oxidase, and acetylcholinesterase. Additionally, 8-CIPT is a novel compound, which makes it an ideal candidate for drug design and development. The limitations of using 8-CIPT in lab experiments include its potential for toxicity and the lack of knowledge about its full mechanism of action.
Direcciones Futuras
The potential future directions for 8-CIPT research include further investigation into its mechanism of action, its potential applications in drug design and development, and its potential toxic effects. Additionally, further research into 8-CIPT's effects on GABA receptors, monoamine oxidase, and acetylcholinesterase could lead to the development of novel drugs with improved efficacy and safety profiles. Furthermore, further investigation
Métodos De Síntesis
8-CIPT can be synthesized using a two-step process involving the reaction of 5-isopropyl-1,3-dihydro-2H-benzodiazepin-2-one with thionyl chloride, followed by reaction with 8-chloro-1,3,4,5-tetrahydro-2H-benzodiazepin-2-one. The reaction with thionyl chloride results in the formation of 5-isopropyl-1,3,4,5-tetrahydro-2H-benzodiazepin-2-one, which is then reacted with 8-chloro-1,3,4,5-tetrahydro-2H-benzodiazepin-2-one to yield the desired product 8-CIPT.
Propiedades
IUPAC Name |
7-chloro-1-propan-2-yl-3,5-dihydro-2H-1,5-benzodiazepin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-8(2)15-6-5-12(16)14-10-7-9(13)3-4-11(10)15/h3-4,7-8H,5-6H2,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKLIZOWLOREJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=O)NC2=C1C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-1,3,4,5-tetrahydro-5-(1-methylethyl)-2H-1,5-benzodiazepin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile](/img/structure/B1145274.png)



